molecular formula C9H8BrClFNO B1383927 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide CAS No. 1866182-34-4

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide

Cat. No. B1383927
M. Wt: 280.52 g/mol
InChI Key: KHSVFELMNMGRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide” is a chemical compound with the molecular formula C9H8BrClFNO . It has an average mass of 280.521 Da and a monoisotopic mass of 278.946167 Da .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide” consists of a benzamide core with bromo, chloro, and fluoroethyl substituents . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Intermolecular Interactions and Polymorphism

  • A study focused on different intermolecular interactions and their contributions in polymorphic modifications of compounds closely related to 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide. It highlighted the significance of weak Cl···Cl and C-H···F interactions in polymorphic forms, emphasizing the role of these interactions in the formation of various polymorphs (Shukla et al., 2018).

Synthesis and Characterization of Derivatives

  • Research on the synthesis and characterization of various derivatives of compounds similar to 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide was conducted. These studies are essential in developing new chemical entities with potential applications in various fields (Bi, 2014); (Bi, 2015).

Crystal Structure Analysis

  • The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, which share structural similarities with 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide, were analyzed. This type of research provides insights into the molecular conformation and potential reactivity of such compounds (Suchetan et al., 2016).

Hirshfeld Surface Analysis and DFT Calculations

  • Studies involving Hirshfeld surface analysis and DFT calculations on antipyrine-like derivatives, similar in structure to 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide, offer insights into the molecular interactions and electronic properties of these compounds. Such research contributes to the understanding of their chemical behavior and potential applications (Saeed et al., 2020).

Biological Activity Spectrum Investigation

  • A series of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, structurally related to 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide, were investigated for their biological activity. Such studies are crucial in identifying potential therapeutic applications of these compounds (Imramovský et al., 2011).

Synthesis of Novel Compounds and Anti-Tubercular Activity

  • Research was conducted on the synthesis of novel compounds structurally similar to 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide, which exhibited promising anti-tubercular activity. This indicates the potential of these compounds in medical applications, particularly in treating tuberculosis (Nimbalkar et al., 2018).

Metal Complex Synthesis and Characterization

  • Studies on the synthesis and characterization of metal complexes with ligands related to 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide provide valuable information on their coordination chemistry and potential applications in various fields (Binzet et al., 2009).

Safety And Hazards

The safety and hazards associated with “4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

4-bromo-3-chloro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSVFELMNMGRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCF)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.